3-(1,2-Oxazol-3-yl)piperidine
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Overview
Description
3-(1,2-Oxazol-3-yl)piperidine is a heterocyclic compound that features both an oxazole and a piperidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key reagents . The reaction conditions often involve the use of a base such as potassium carbonate in a suitable solvent like acetone .
Industrial Production Methods
Industrial production of 3-(1,2-Oxazol-3-yl)piperidine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1,2-Oxazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the oxazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can yield oxazole N-oxides, while reduction can produce piperidine derivatives .
Scientific Research Applications
3-(1,2-Oxazol-3-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1,2-Oxazol-3-yl)piperidine involves its interaction with specific molecular targets. The oxazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the piperidine ring can enhance the compound’s binding affinity and selectivity . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl benzoxazole sulfonamide
- 2-Piperidine-benzoxazole sulfonamides
- Benzoxazole derivatives
Uniqueness
3-(1,2-Oxazol-3-yl)piperidine is unique due to its dual-ring structure, which combines the properties of both oxazole and piperidine. This structural feature allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research and application .
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-piperidin-3-yl-1,2-oxazole |
InChI |
InChI=1S/C8H12N2O/c1-2-7(6-9-4-1)8-3-5-11-10-8/h3,5,7,9H,1-2,4,6H2 |
InChI Key |
VSZULPXTKFSKGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=NOC=C2 |
Origin of Product |
United States |
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